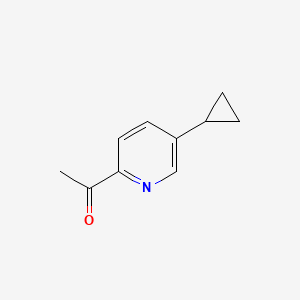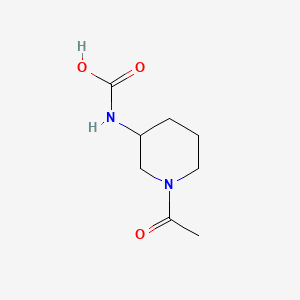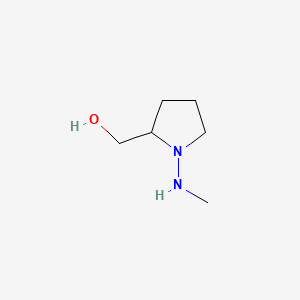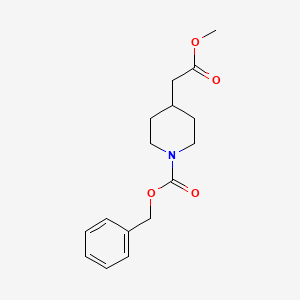![molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9](/img/structure/B576143.png)
5-Fluorouridine-[6-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorouridine, also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine, is a solid compound . It belongs to the pyrimidine nucleosides and analogues, which are compounds comprising a pyrimidine base attached to a sugar . It is known to target uridine phosphorylase . It is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs .
Synthesis Analysis
The synthesis of 5-Fluorouridine involves complex biochemical processes. The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .Molecular Structure Analysis
The molecular structure of 5-Fluorouridine comprises a pyrimidine base attached to a sugar . The molecular weight is 262.19 g/mol . The chemical formula is C9H11FN2O6 .Chemical Reactions Analysis
5-Fluorouridine undergoes various chemical reactions in biological systems. It is converted intracellularly to several active metabolites . The chemical interactions of 2′-deoxyribose radical with uracil and 5-FU radicals to form 2′-deoxyuridine and 2′-deoxy-5-fluorouridine show that the difference in stabilization energies, ΔE, for their formation are quite low which facilitates the exchange reactions in DNA structure .Physical And Chemical Properties Analysis
5-Fluorouridine is a solid . It has a molecular weight of 262.19 g/mol and a chemical formula of C9H11FN2O6 .Aplicaciones Científicas De Investigación
Cancer Chemotherapy and Drug Metabolism : 5-Fluorouridine and its derivatives, such as 5'-deoxy-5-fluorouridine (5'-dFUR), have been extensively studied for their roles in cancer chemotherapy. 5'-dFUR is a prodrug of 5-fluorouracil (5-FU) and is activated by enzymes abundant in tumors and some normal tissues. It has been investigated for oral administration in anticancer treatments (J. Au, 1987).
Pharmacokinetic Studies : Studies have explored the absorption, disposition, and systemic availability of orally administered 5'-dFUR in animal models. For instance, a study in rats showed that the oral bioavailability of 5'-dFUR was 63.4%, and a significant fraction of the dose was metabolized to 5-FU during the first pass (J. Au, 1987). Additionally, methods have been developed for the simultaneous determination of 5'-dFUR, 5-FU, and its metabolites in human plasma using techniques like liquid chromatography and gas chromatography-mass spectrometry (C. Zambonin et al., 1996).
Enhancement of Antitumor Effects : Studies also focus on the biochemical modulation of 5-FU to improve therapeutic efficacy. For example, the inhibition of dihydropyrimidine dehydrogenase, which catalyzes the catabolism of 5-FU, leads to an increased accumulation of 5-fluorouridine mono-, di-, and triphosphates in both normal and tumor tissues, enhancing the antitumor effect (E. Adams et al., 1999).
Therapeutic Index in Treatment : 5'-dFUR has been shown to possess a higher therapeutic index in experimental tumors compared to other fluoropyrimidines, making it a significant subject of research for developing more effective cancer treatments (J. Sommadossi et al., 1983).
Metabolic Pathway Analysis : The metabolic pathway of 5'-dFUR, analogous to that of 5-FU, has been studied using techniques like nuclear magnetic resonance spectrometry. This includes identifying major metabolites and understanding their role in the drug's therapeutic and toxic effects (M. Malet-Martino et al., 1986).
Mecanismo De Acción
5-Fluorouridine is known to target uridine phosphorylase . It works by inhibiting essential biosynthetic processes, or by being incorporated into macromolecules, such as DNA and RNA, and inhibiting their normal function . It also inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .
Direcciones Futuras
Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-FU-based chemotherapy .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

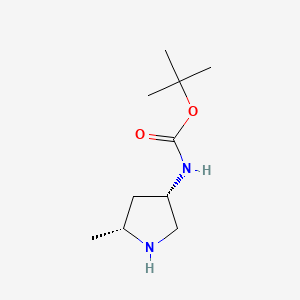
![Phosphonic acid, [[4-(3,4-dihydro-8-methoxy-3-methyl-4-oxo-2-quinazolinyl)phenyl]methyl]-, diethy](/img/no-structure.png)
